2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane
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Overview
Description
2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is an organic boron compound with the molecular formula C18H21BO2 and a molecular weight of 280.17 g/mol . It is a cyclic boronate ester, known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane typically involves the reaction of butylboronic acid with diphenyl glycol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester . The mixture is heated to around 110°C for several hours, followed by purification steps such as washing with water and drying over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alcohols.
Substitution: The boronate ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Alcohols.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug intermediates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
Uniqueness
2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct reactivity and stability. Its butyl and diphenyl groups provide steric hindrance, enhancing its stability compared to other boronate esters. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
31899-53-3 |
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Molecular Formula |
C18H21BO2 |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
2-butyl-4,5-diphenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-2-3-14-19-20-17(15-10-6-4-7-11-15)18(21-19)16-12-8-5-9-13-16/h4-13,17-18H,2-3,14H2,1H3 |
InChI Key |
JQYHJPOCQHZHFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
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